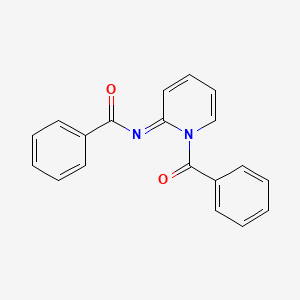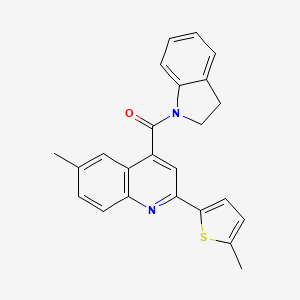![molecular formula C26H25N3O3 B4268883 6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4268883.png)
6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
Overview
Description
6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PNU-142633 and belongs to the class of quinolone derivatives.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to act on multiple targets in the body. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation. In schizophrenia research, this compound has been shown to act as a dopamine D2 receptor antagonist, which is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid protein. In schizophrenia research, this compound has been shown to have antipsychotic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline in lab experiments include its potential therapeutic applications in various diseases and its ability to act on multiple targets in the body. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. Some of the future directions include:
1. Further studies on the mechanism of action of this compound to fully understand its targets in the body.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in humans.
3. Studies on the potential therapeutic applications of this compound in other diseases such as Parkinson's disease and Huntington's disease.
4. Development of novel derivatives of this compound with improved efficacy and safety profiles.
5. Studies on the potential use of this compound as a diagnostic tool for diseases such as Alzheimer's disease.
In conclusion, 6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that has been extensively studied for its potential therapeutic applications. Its complex synthesis method and potential therapeutic applications in various diseases make it an interesting compound for further research. Further studies on its mechanism of action, pharmacokinetics, and pharmacodynamics are needed to fully understand its potential in the treatment of various diseases.
Scientific Research Applications
6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In schizophrenia research, this compound has been shown to have antipsychotic effects.
properties
IUPAC Name |
[6-methoxy-2-(5-methylfuran-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-8-11-25(32-18)24-17-22(21-16-20(31-2)9-10-23(21)27-24)26(30)29-14-12-28(13-15-29)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVZZLJTLAJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Methoxy-2-(5-methylfuran-2-yl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268803.png)
![isopropyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4268816.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4268818.png)
![ethyl 5-benzyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268820.png)
![ethyl 5-benzyl-2-({[(4-methoxybenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268837.png)
![ethyl 5-benzyl-2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268845.png)


![2-(1,3-benzodioxol-5-yl)-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4268862.png)
![2-(4-ethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7,8-dimethylquinoline](/img/structure/B4268874.png)
![6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268877.png)
![methyl 5-methyl-2-[({[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4268885.png)
![N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4268894.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268915.png)